molecular formula C8H15ClN4O B3420037 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride CAS No. 1688656-88-3

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

Cat. No.: B3420037
CAS No.: 1688656-88-3
M. Wt: 218.68 g/mol
InChI Key: TWAOVUDRQJPVDF-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7) is a pyrazole-derived compound with the molecular formula C₈H₁₅ClN₄O and a molecular weight of 218.68 g/mol. Structurally, it features a pyrazole ring substituted with amino, methyl, propyl, and carboxamide groups, with a hydrochloride salt enhancing its solubility .

This compound is primarily recognized as a synthetic intermediate in the production of pharmaceuticals, notably Sildenafil (Viagra®), where it acts as a key impurity during synthesis . Beyond pharmaceuticals, it has gained traction in agricultural applications, particularly as a pesticide component due to its enzyme-inhibiting properties. The global market for this compound was valued at $120 million in 2022, with a projected CAGR of 7.2% through 2030, driven by demand for eco-friendly agrochemicals .

Properties

IUPAC Name

4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOVUDRQJPVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1N)C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436908
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688656-88-3, 247584-10-7
Record name 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
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Record name 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride typically involves multiple steps. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments, such as inert atmospheres and specific temperature ranges.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Applications

  • Pharmacological Uses:
    • Hypolipidemic Agent: The compound has been identified as a potent hypolipidemic agent, suggesting its potential in managing lipid levels in the body .
    • Phosphodiesterase Inhibition: It acts as a possible inhibitor of phosphodiesterase type 1 (PDE1), which is involved in various signaling pathways related to cardiovascular health .
  • Synthesis of Pharmaceuticals:
    • It serves as an intermediate in the synthesis of several pharmaceuticals, including Sildenafil, which is widely known for treating erectile dysfunction. Its role as an impurity highlights its significance in the pharmaceutical manufacturing process .

Industrial Applications

  • Chemical Synthesis:
    • The compound is utilized in the synthesis of other pyrazole derivatives, which are important in medicinal chemistry. For instance, it can be used to create novel compounds with enhanced biological activities through structural modifications .
  • Research and Development:
    • In research settings, this compound is employed to study the effects of pyrazole derivatives on various biological targets, aiding in the development of new therapeutic agents .

Case Study 1: Sildenafil Synthesis

In a study focusing on the synthesis of Sildenafil, this compound was identified as a critical impurity. The research outlined methods for minimizing this impurity during production processes, thereby enhancing the purity and efficacy of the final pharmaceutical product .

Case Study 2: PDE Inhibition Studies

Another research project investigated the inhibitory effects of various pyrazole derivatives on phosphodiesterase enzymes. The findings indicated that modifications to the structure of this compound could lead to compounds with improved selectivity and potency against PDE1, highlighting its potential therapeutic applications in cardiovascular diseases .

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride involves its role as an intermediate in the synthesis of Sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, Sildenafil increases blood flow to the penis, facilitating an erection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs include:

Compound Name CAS Number Similarity Score Key Structural Variations
1,3-Dimethyl-1H-pyrazole-5-carboxamide 136678-93-8 0.84 Lacks propyl and amino groups; methyl at C1 and C3
4-Amino-1,3,5-trimethylpyrazole HCl 1185303-62-1 0.71 Additional methyl group at C5; no propyl chain
Chlorodenafil 1058653-74-9 Larger heterocyclic core with chloro and ethoxy groups

The target compound’s propyl chain and amino group at C4 distinguish it from simpler analogs like 1,3-Dimethyl-1H-pyrazole-5-carboxamide, which lacks these substituents . Chlorodenafil, a phosphodiesterase-5 (PDE5) inhibitor, shares a pyrazole-carboxamide backbone but incorporates a chlorinated aromatic ring system, enhancing its pharmaceutical activity .

Physicochemical Properties

Property Target Compound 1,3-Dimethyl Analog Chlorodenafil
Melting Point (°C) 133–135 (3a)
Boiling Point (°C) 325.9
Solubility High (HCl salt) Moderate Low (non-polar core)
Vapor Pressure (mmHg) 0.000223 at 25°C

The hydrochloride salt form of the target compound enhances its aqueous solubility compared to neutral analogs like Chlorodenafil, which exhibits lower solubility due to its hydrophobic aromatic groups .

Key Research Findings

  • Structural-Activity Relationship (SAR) : The propyl chain in the target compound improves lipid solubility, enhancing its penetration in agricultural formulations .
  • Purity Challenges : As a Sildenafil impurity, its presence >0.1% can affect drug efficacy, necessitating stringent HPLC monitoring .
  • Thermal Stability : The compound’s high boiling point (325.9°C) supports its use in high-temperature pesticide processing .

Biological Activity

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride, also known as Aficamten Impurity 37, is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its structural characteristics and its implications in various therapeutic areas, especially as an anticancer and anti-inflammatory agent.

  • Molecular Formula : C₈H₁₄ClN₄O
  • Molecular Weight : 218.68 g/mol
  • CAS Number : 247584-10-7
  • Appearance : White to light yellow powder or crystalline form
  • Purity : ≥98.0% (by HPLC)

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. This compound has been evaluated against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Inhibition of cell proliferation
SF-26812.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest

These findings indicate that the compound may disrupt critical cellular processes, leading to reduced viability in cancerous cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling pathways involved in inflammation. The introduction of specific functional groups in the pyrazole structure has been shown to enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that it may act by:

  • Inhibiting tubulin polymerization, which is crucial for cell division.
  • Inducing apoptosis through mitochondrial pathways.
  • Modulating kinase activity linked to cancer progression.

Study 1: Anticancer Efficacy

In a study by Bouabdallah et al., various pyrazole derivatives were screened against Hep-2 and P815 cancer cell lines. The results indicated that compounds similar to 4-Amino-1-methyl-3-propyl exhibited significant cytotoxicity with IC50 values as low as 3.25 mg/mL, suggesting strong potential for further development as anticancer agents .

Study 2: Inhibition of Inflammatory Markers

A study highlighted the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines in vitro. The findings suggested that these compounds could be developed into therapeutic agents for conditions characterized by chronic inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

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